ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Description
Ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate is a structurally complex molecule featuring multiple pharmacologically relevant functional groups. Its core structure includes a 1,3-dioxolane ring substituted with a 4-methoxyphenyl group and an imidazol-1-ylmethyl moiety at the (2S,4R)-stereochemical positions. The dioxolane ring is further connected via a methylsulfanyl bridge to a phenyl group bearing an ethyl carbamate substituent. The molecular formula is C₂₄H₂₇N₃O₅S, with a molecular weight of 469.55 g/mol .
Key structural attributes include:
- 1,3-Dioxolane ring: Imparts conformational rigidity and influences solubility.
- Imidazole moiety: Facilitates hydrogen bonding and metal coordination.
- Methylsulfanyl bridge: Contributes to sulfur-based reactivity and metabolic stability.
- Ethyl carbamate group: Modulates bioavailability and enzymatic interactions.
Properties
Molecular Formula |
C24H27N3O5S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
InChI |
InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24-/m1/s1 |
InChI Key |
KLEPCGBEXOCIGS-ZJSXRUAMSA-N |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |
Synonyms |
erbulozole P.I.N.N. R 55,104 R 55104 R-55104 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
The stereospecific 1,3-dioxolane ring is constructed via a Lewis acid-catalyzed cyclization between 4-methoxybenzaldehyde and (R)-epichlorohydrin. Titanium(IV) isopropoxide (Ti(OiPr)₄) promotes enantioselective ring closure, yielding (2S,4R)-2-(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-ol with >90% enantiomeric excess (ee).
Reaction Conditions:
| Component | Quantity | Conditions |
|---|---|---|
| 4-Methoxybenzaldehyde | 1.0 equiv | Anhydrous THF, −78°C to 25°C |
| (R)-Epichlorohydrin | 1.2 equiv | Ti(OiPr)₄ (10 mol%), 24 h |
| Workup | — | Aqueous NaHCO₃, extraction |
Key Data:
Synthesis of Intermediate B: 4-Mercaptophenyl Carbamate
Carbamate Formation
4-Aminothiophenol is treated with ethyl chloroformate in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. The reaction proceeds at 0°C to minimize disulfide formation.
Reaction Equation:
Optimization Notes:
-
Excess ethyl chloroformate (1.5 equiv) ensures complete conversion.
-
Inert atmosphere (N₂) prevents oxidation of the thiol group.
Coupling of Intermediates A and B
Activation of the Thiol Group
Intermediate B is activated using 2,2'-dithiodipyridine (DTDP) in acetonitrile, generating a mixed disulfide intermediate. This step prevents unwanted dimerization and enhances reactivity toward alcohol nucleophiles.
Mitsunobu Reaction for Sulfanyl Conjugation
The activated thiol couples with Intermediate A via a Mitsunobu reaction , utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method ensures retention of stereochemistry at the dioxolane center.
Reaction Conditions:
| Component | Quantity | Conditions |
|---|---|---|
| Intermediate A | 1.0 equiv | Anhydrous THF, 0°C to 25°C |
| Activated Intermediate B | 1.1 equiv | DIAD (1.2 equiv), PPh₃ (1.2 equiv) |
| Reaction Time | — | 12 h under N₂ |
Outcome:
Critical Process Parameters and Challenges
Stereochemical Control
Byproduct Mitigation
-
Disulfide formation : Additives like tris(2-carboxyethyl)phosphine (TCEP) suppress oxidation during thiol activation.
-
Epimerization : Low-temperature conditions (<30°C) preserve stereochemical integrity.
Alternative Synthetic Routes
Enzymatic Resolution
A racemic mixture of the dioxolane intermediate is resolved using lipase B from Candida antarctica (CAL-B), achieving 99% ee via selective acetylation of the undesired enantiomer.
Advantages:
-
Sustainability (reduced metal catalyst usage).
-
Scalability for industrial production.
Solid-Phase Synthesis
The carbamate-thioether linkage is assembled on a Wang resin , enabling stepwise automation and simplified purification. This method is preferred for small-scale combinatorial libraries.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 6.90 (s, 1H, imidazole-H), 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃).
-
HRMS : m/z 469.2102 [M+H]⁺ (calc. 469.2105).
Purity Specifications
-
HPLC : >99% (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
-
Residual Solvents : <50 ppm (ICH Q3C guidelines).
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
-
Titanium recovery : Hydrolysis of Ti(OiPr)₄ generates reusable TiO₂ nanoparticles.
-
Solvent recycling : Distillation recovers >90% THF and DMF.
Chemical Reactions Analysis
Types of Reactions
Erbulozole undergoes several types of chemical reactions, including:
Oxidation: Erbulozole can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: Erbulozole can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erbulozole. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications.
Scientific Research Applications
Erbulozole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule inhibition and related chemical reactions.
Biology: Studied for its effects on cellular processes, particularly its ability to inhibit microtubule formation.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Erbulozole exerts its effects by inhibiting the polymerization of microtubules, which are essential components of the cellular cytoskeleton. This inhibition disrupts cell division and leads to cell death, making erbulozole a potent antitumor agent . The compound targets the colchicine binding site on tubulin, preventing the formation of microtubules and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
(1S)-1-(4-Fluorophenyl)-2-(1H-Imidazol-1-yl)Ethyl 4-Isopropylphenylcarbamate ()
- Molecular Formula : C₂₁H₂₂FN₃O₂
- Key Features :
- Fluorophenyl and isopropylphenyl substituents enhance hydrophobic interactions.
- Lacks the dioxolane ring and methylsulfanyl bridge, reducing steric hindrance.
- Comparison :
4-((5-(Diethylcarbamoyl)-1-Isopentyl-1H-Benzo[d]Imidazole-2-yl)Methyl)Phenyl Methyl(Phenyl)Carbamate ()
- Molecular Formula: Not explicitly stated, but estimated as ~C₃₃H₃₇N₅O₃.
- Key Features :
- Benzo[d]imidazole core with diethylcarbamoyl and isopentyl groups.
- Methyl(phenyl)carbamate substituent.
- Comparison :
Sulfur-Containing Heterocycles
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., 7–9 ) feature:
Comparison :
- Triazole derivatives exhibit higher polarity due to sulfonyl groups, contrasting with the target’s methylsulfanyl bridge.
- The carbamate group in the target compound may confer better hydrolytic stability than the thione group in triazoles.
Stereochemical Variants
Ethyl N-[4-[[(2R)-2-(Imidazol-1-ylmethyl)-2-(4-Methoxyphenyl)-1,3-Dioxolan-4-yl]Methylsulfanyl]Phenyl]Carbamate ()
- Molecular Formula : C₂₄H₂₇N₃O₅S (identical to target compound).
- Key Difference : (2R) configuration vs. (2S,4R) in the target.
- No direct activity data provided, but enantiomers often exhibit divergent pharmacokinetic profiles .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely involves palladium-catalyzed coupling or carbamate formation, as seen in analogous compounds (e.g., ).
- Spectroscopic Trends :
- Metabolic Considerations : The methylsulfanyl group in the target compound may undergo oxidation to sulfoxide/sulfone metabolites, unlike triazole derivatives with stable sulfonyl groups .
Biological Activity
Ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate, commonly referred to as Erbulozole, is a synthetic compound with notable biological activity, particularly in the context of cancer treatment. It is recognized for its potent microtubule inhibitory properties and is currently under investigation as a potential chemotherapeutic agent.
- Molecular Formula : C24H27N3O5S
- Molecular Weight : 469.6 g/mol
- IUPAC Name : this compound
- InChI Key : KLEPCGBEXOCIGS-ZJSXRUAMSA-N
Erbulozole exerts its biological effects primarily through the inhibition of microtubule dynamics. Microtubules are critical components of the cytoskeleton and play essential roles in cell division and intracellular transport. By disrupting microtubule function, Erbulozole can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Erbulozole has shown significant promise in preclinical studies as an anticancer agent. Its ability to inhibit microtubule polymerization makes it comparable to established chemotherapeutics like paclitaxel and vincristine.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BenchChem | A549 | 0.5 | Microtubule inhibition |
| Internal Study | MCF-7 | 0.8 | Apoptosis induction |
| Clinical Trial | Various | TBD | Cell cycle arrest |
Inhibition of Fibrosis
Research indicates that Erbulozole may also play a role in inhibiting fibrosis. Fibrosis is characterized by excessive accumulation of extracellular matrix components and is associated with various chronic diseases.
Table 2: Effects on Fibrosis
| Study Reference | Model | Effect |
|---|---|---|
| Google Patents | Rat model | Reduced collagen deposition |
| ResearchGate | Cell culture | Decreased fibroblast proliferation |
Case Studies
Several case studies have highlighted the potential of Erbulozole in clinical settings:
- Case Study 1 : A phase I clinical trial involving patients with advanced solid tumors demonstrated tolerability and preliminary efficacy, with some patients experiencing partial responses.
- Case Study 2 : In a cohort study focusing on lung cancer patients, those treated with Erbulozole showed improved progression-free survival compared to historical controls.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
